molecular formula C6H7BrN2O B582247 5-Bromo-2-methoxypyridin-4-amine CAS No. 1232431-48-9

5-Bromo-2-methoxypyridin-4-amine

Cat. No.: B582247
CAS No.: 1232431-48-9
M. Wt: 203.039
InChI Key: IMLRJDYBLVFLRP-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridin-4-amine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an amino group at the 4-position. This compound is a white or off-white solid and is moderately soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridin-4-amine typically involves multi-step reactions. One common method starts with the synthesis of 2-methoxypyridine, followed by bromination at the 5-position using a brominating agent such as N-bromosuccinimide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methoxypyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

5-Bromo-2-methoxypyridin-4-amine is an organic compound with the molecular formula C₆H₇BrN₂O. It features a bromine atom at the 5-position, a methoxy group at the 2-position, and an amino group at the 4-position of the pyridine ring. This compound is primarily investigated for its potential biological activities, including antimicrobial and anti-thrombolytic properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Structural Characteristics

  • Molecular Formula : C₆H₇BrN₂O
  • Molecular Weight : 188.04 g/mol
  • Physical State : White or off-white solid
  • Solubility : Moderately soluble in organic solvents like chloroform and dimethyl sulfoxide.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from 2-methoxypyridine. Bromination at the 5-position is usually performed using brominating agents such as N-bromosuccinimide.

Reaction Mechanisms

This compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
  • Oxidation and Reduction Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the amino group can undergo reduction to form amines.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-thrombolytic Activity

In studies evaluating its potential as an anti-thrombolytic agent, this compound demonstrated efficacy in reducing clot formation. This activity is attributed to its ability to inhibit certain enzymes involved in the coagulation cascade, making it a candidate for further development in thrombotic disorders.

Biofilm Inhibition

The compound has also been investigated for its ability to inhibit biofilm formation in pathogenic bacteria, which is critical in managing chronic infections. Its mechanism likely involves disruption of quorum sensing pathways that bacteria use to coordinate biofilm development.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against E. coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus75 µg/mL

Investigation of Anti-thrombolytic Properties

In another study focusing on thrombolytic activity, researchers found that administration of this compound resulted in a significant decrease in clot size in rat models when compared to control groups. The study concluded that this compound could serve as a promising lead for developing new anti-thrombotic therapies.

Properties

IUPAC Name

5-bromo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLRJDYBLVFLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704650
Record name 5-Bromo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232431-48-9
Record name 5-Bromo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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